4-(3,4-Dimethoxybenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

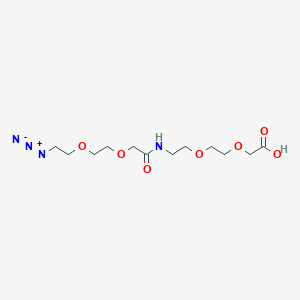

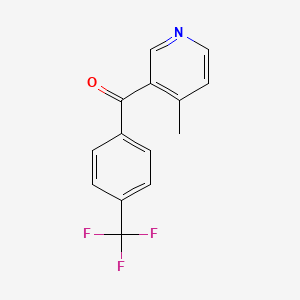

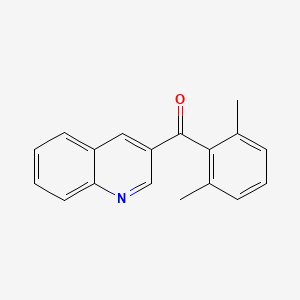

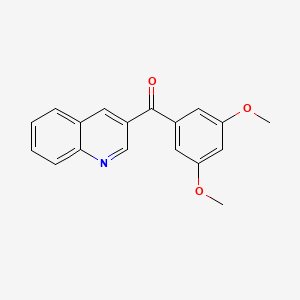

4-(3,4-Dimethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO . It has gained significant attention due to its potential applications in various scientific fields.

Molecular Structure Analysis

The molecular structure of 4-(3,4-Dimethoxybenzoyl)quinoline consists of 18 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 261.32 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dimethoxybenzoyl)quinoline include its molecular structure and weight . Unfortunately, specific information such as its melting point, boiling point, and density were not found in the available resources.Mechanism of Action

Target of Action

Quinolines, in general, have been known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

The 3,4-dimethoxybenzyl group has been used in the formation of self-assembled monolayers (sams) of aromatic thiolates .

Result of Action

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may play a role in the formation of self-assembled monolayers .

Action Environment

The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation is known to occur at elevated temperatures and in the presence of protons .

Advantages and Limitations for Lab Experiments

The advantages of using 4-DMQ in laboratory experiments include its high purity (97%), availability, and low cost. Furthermore, 4-DMQ is non-toxic and has a low vapor pressure, making it safe to use in laboratory settings. However, 4-DMQ is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-DMQ is not very stable and can degrade over time, making it unsuitable for long-term storage.

Future Directions

Despite its potential applications, the full range of uses for 4-DMQ is yet to be explored. Possible future directions for 4-DMQ include its use as a drug delivery system, as an inhibitor of other enzymes, and as a reagent for the synthesis of other compounds. Additionally, further research into the biochemical and physiological effects of 4-DMQ is needed to fully understand its potential applications. Finally, further research is needed to develop methods for the synthesis of 4-DMQ in higher yields.

Synthesis Methods

4-DMQ can be synthesized through a variety of methods, including direct condensation of 3,4-dimethoxybenzaldehyde and quinoline, reaction of quinoline with 3,4-dimethoxybenzoyl chloride, and reaction of quinoline with 3,4-dimethoxybenzoyl bromide. The most common method is the direct condensation of 3,4-dimethoxybenzaldehyde and quinoline in aqueous acid solution. The reaction is carried out at room temperature and yields 4-DMQ in 97% yield.

Scientific Research Applications

4-DMQ has a wide range of scientific research applications, including drug synthesis, organic synthesis, and as a reagent for the determination of trace amounts of metals. It has also been used as a biocatalyst for the synthesis of various compounds, including chalcones and flavonoids. In addition, 4-DMQ has been used in the synthesis of quinoline-based antifungal agents, and as a precursor for the synthesis of various other compounds, such as indoles, quinolines, and tetrahydroquinolines.

properties

IUPAC Name |

(3,4-dimethoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-8-7-13(10-17(16)22-2)18(20)14-9-12-5-3-4-6-15(12)19-11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVZHKQFCTYIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.